molecular formula C7H5BF4O3 B8810523 (5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid

(5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B8810523
M. Wt: 223.92 g/mol
InChI Key: RPNJXIHRKCRPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with both a fluoro and a trifluoromethoxy group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BF4O3

Molecular Weight

223.92 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H5BF4O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H

InChI Key

RPNJXIHRKCRPIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC(F)(F)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium bromide (2M solution in tetrahydrofuran) (83 ml, 0.166 mol) was added drop-wise to a stirred solution of 2-(trifluoromethoxy)-5-fluoro-1-bromobenzene (Preparation 49, 27.6 g, 0.107 mol) in anhydrous tetrahydrofuran (125 ml) at −10° C. under an atmosphere of nitrogen. The resulting mixture was stirred at room temperature for 2 hours. Triisopropyl borate (26.1 g, 0.139 mol) was then added drop-wise at −10° C. and the resulting mixture was stirred at room temperature for 16 hours. Hydrochloric acid (1N aqueous solution) (100 ml) was added drop-wise at 0° C. and the mixture stirred at room temperature for 30 minutes. Ethyl acetate (150 ml) was added and the layers were separated, the aqueous layer was further extracted with ethyl acetate (2×150 ml). The organic extracts were combined and concentrated in vacuo. The residue was dissolved in potassium hydroxide (10% aqueous solution) (50 ml) and extracted with diethyl ether (2×150 ml). The separated aqueous layer was acidified to pH˜4 by addition of hydrochloric acid (1N aqueous solution) (100 ml) and extracted with ethyl acetate (3×150 ml). The combined organic extracts were dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give an off white solid. Purification by preparative HPLC gave the title compound as an off white solid (5.82 g, 24%).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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